Cas no 36332-50-0 (4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride)
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride
- 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one,hydrochloride
- 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one--hydrogen chloride (1/1)
- DTXSID20743725
- 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-onehydrochloride
- 36332-50-0
- 1,3,4,5-Tetrahydro-2H-benzo[b][1,4]diazepin-2-one hydrochloride
- A874365
-
- MDL: MFCD23135816
- Inchi: 1S/C9H10N2O.ClH/c12-9-5-6-10-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H
- InChI Key: FWZDBXQOZATYLG-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCNC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 198.0559907g/mol
- Monoisotopic Mass: 198.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153030-1g |
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride |
36332-50-0 | 95% | 1g |
$430 | 2021-06-09 | |
| Alichem | A019096044-1g |
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride |
36332-50-0 | 95% | 1g |
$364.56 | 2023-09-02 | |
| Chemenu | CM153030-1g |
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride |
36332-50-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A139526-1g |
1,3,4,5-Tetrahydro-2H-benzo[b][1,4]diazepin-2-one hydrochloride |
36332-50-0 | 95+% | 1g |
$365.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734477-1g |
1,3,4,5-Tetrahydro-2h-benzo[b][1,4]diazepin-2-one hydrochloride |
36332-50-0 | 98% | 1g |
¥3832.00 | 2024-05-16 |
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride Suppliers
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride
The compound 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride, with the CAS number 36332-50-0, is a notable chemical entity that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. Recent studies have highlighted its role in modulating various cellular pathways, making it a promising candidate for drug development.
The structure of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is characterized by a fused bicyclic system comprising a benzene ring and a diazepine moiety. The diazepine ring introduces unique electronic properties that contribute to its bioactivity. Researchers have reported that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.
In terms of synthesis, the compound can be prepared through a variety of methods, including cyclization reactions and hydrogenation techniques. These methods have been optimized in recent years to improve yield and purity, facilitating its use in preclinical studies. The hydrochloride salt form is particularly advantageous due to its enhanced solubility and stability under physiological conditions.
Recent advancements in computational chemistry have allowed for detailed molecular docking studies of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride. These studies have revealed potential binding interactions with key pharmacological targets, such as G-protein coupled receptors (GPCRs) and kinase enzymes. Such findings underscore the compound's versatility as a lead molecule in drug discovery programs.
The biological evaluation of this compound has been extensive. In vitro assays have demonstrated its ability to modulate cellular signaling pathways associated with neurodegenerative diseases and cancer. For instance, studies have shown that it can inhibit the activity of certain oncogenic kinases, potentially offering a novel approach to cancer therapy.
In conclusion, 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride represents a compelling example of how structural complexity can translate into potent biological activity. With ongoing research exploring its mechanisms of action and therapeutic potential, this compound continues to be a focal point in the pursuit of innovative medicinal agents.
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